3-Phenylbutyric acid

概述

描述

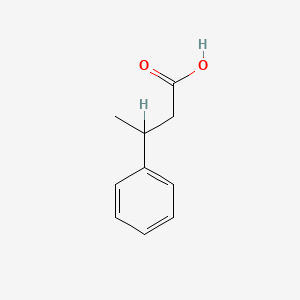

3-苯基丁酸是一种有机化合物,分子式为 C₁₀H₁₂O₂。它是一种单羧酸,在位置 3 上被苯基取代的丁酸。 这种化合物也称为 β-苯基正丁酸和苯丙酸,β-甲基- .

合成路线和反应条件:

还原法: 一种方法是使用锌汞齐将 3-苯甲酰氨基丙酸还原为 4-苯基-1-丁酸.

傅-克反应: 另一种方法是苯与 4-溴-1-丁酸酯在路易斯酸性条件下进行傅-克反应,得到 4-苯基-1-丁酸酯,然后水解得到 4-苯基-1-丁酸.

催化反应: 苯在三氯化铝催化下与丁内酯反应生成 4-苯基-1-丁酸.

工业生产方法: 3-苯基丁酸的工业生产通常包括使用醇类溶剂和催化剂纯化工业级苯丁酸。 然后将纯化的苯丁酸与钠试剂反应得到苯丁酸钠 .

反应类型:

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锌汞齐和其他还原剂。

主要产品:

氧化: 各种氧化代谢产物。

还原: 4-苯基-1-丁酸。

取代: 苄基溴化物和其他取代衍生物.

科学研究应用

Treatment of Urea Cycle Disorders

3-Phenylbutyric acid is primarily used in managing urea cycle disorders, which are genetic conditions resulting in the accumulation of ammonia in the blood due to enzyme deficiencies. It acts as an ammonia scavenger, converting excess ammonia into phenylacetylglutamine for excretion via urine. This property is crucial for patients with conditions like neonatal-onset deficiency and late-onset deficiency diseases .

Cancer Therapy

Research indicates that this compound exhibits antineoplastic properties , promoting apoptosis and growth arrest in various cancer cell lines. Its mechanism involves acting as a histone deacetylase inhibitor, which alters gene expression related to cell cycle regulation and apoptosis . Studies have shown its potential in treating colorectal and other malignancies by enhancing oxidative status and reducing inflammation .

Neurological Applications

The compound has been investigated for its neuroprotective effects, particularly in conditions like amyotrophic lateral sclerosis (ALS). When used in combination with tauroursodeoxycholic acid, it may help stabilize mutant proteins, thus improving cellular function . Additionally, its role as a chemical chaperone aids in protein folding processes, which is significant for treating certain metabolic disorders .

Case Study 1: Efficacy in Urea Cycle Disorders

A clinical trial involving patients with urea cycle disorders demonstrated that administration of sodium phenylbutyrate (a salt form of this compound) significantly reduced blood ammonia levels and improved neurological outcomes. Patients showed enhanced cognitive function post-treatment .

Case Study 2: Cancer Treatment

In vitro studies on colorectal cancer cells treated with this compound revealed a marked decrease in cell viability and increased rates of apoptosis. The compound's ability to induce cell cycle arrest was linked to its action on histone deacetylases .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Urea Cycle Disorders | Ammonia scavenging | High |

| Cancer Therapy | Histone deacetylase inhibition | Moderate |

| Neurological Disorders (ALS) | Chemical chaperoning | Moderate |

| Inflammatory Conditions | Reduction of mucosal inflammation | Moderate |

作用机制

3-苯基丁酸通过多种机制发挥作用:

氨清除剂: 它作为氨清除剂,有助于控制尿素循环障碍.

化学伴侣: 它作为化学伴侣,帮助蛋白质折叠并减少细胞压力.

组蛋白脱乙酰酶抑制剂: 它抑制组蛋白脱乙酰酶,这会导致癌细胞生长停滞和凋亡.

类似化合物:

- 4-苯基丁酸

- 2-苯基丙酸

- 苯乙酸

- 3-苯基乳酸

- α-甲基氢化肉桂酸

比较: 3-苯基丁酸因其独特的取代模式及其作为氨清除剂和组蛋白脱乙酰酶抑制剂的作用而独一无二。 这使其在治疗代谢紊乱和潜在的癌症治疗的医疗应用中特别有用 .

相似化合物的比较

- 4-Phenylbutyric acid

- 2-Phenylpropionic acid

- Phenylacetic acid

- 3-Phenyllactic acid

- α-Methylhydrocinnamic acid

Comparison: 3-Phenylbutyric acid is unique due to its specific substitution pattern and its ability to act as an ammonia scavenger and histone deacetylase inhibitor. This makes it particularly useful in medical applications for treating metabolic disorders and potential cancer therapies .

生物活性

3-Phenylbutyric acid (3-PBA), also known as β-phenylbutyric acid, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of 3-PBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a phenylpropanoic acid, characterized by a benzene ring attached to a butyric acid moiety. Its structure allows it to participate in various biochemical interactions, particularly as a histone deacetylase (HDAC) inhibitor.

The biological activities of 3-PBA can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : 3-PBA acts as an HDAC inhibitor, which modulates gene expression by altering chromatin structure. This mechanism is crucial for its effects on cancer cell growth and apoptosis .

- Chemical Chaperone Activity : It stabilizes misfolded proteins, facilitating their proper folding and transport to the cell surface. This property is particularly beneficial in diseases caused by protein misfolding, such as cystic fibrosis .

- Ammonia Scavenging : In metabolic disorders like urea cycle deficiencies, 3-PBA helps reduce elevated ammonia levels by promoting its excretion as phenylacetylglutamine .

Anti-Cancer Effects

Numerous studies have reported the anti-cancer properties of 3-PBA. It has been shown to induce growth arrest and apoptosis in various cancer cell lines:

- Mechanistic Insights : The compound's ability to inhibit HDACs leads to the reactivation of tumor suppressor genes and downregulation of oncogenes. This dual effect contributes to its potential as an anti-cancer agent .

- Case Studies : In a study involving breast cancer cells, treatment with 3-PBA resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Neurological Applications

3-PBA has been explored for its neuroprotective effects:

- Cognitive Improvement : In Tg2576 mice models of Alzheimer’s disease, long-term administration of 3-PBA prevented memory deficits by reducing amyloid-beta accumulation .

- Mechanism : The neuroprotective effects are attributed to its capacity to enhance mitochondrial function and reduce oxidative stress .

Therapeutic Applications

3-PBA has been investigated for various therapeutic uses:

| Condition | Mechanism | Outcome |

|---|---|---|

| Urea Cycle Disorders | Ammonia scavenging | Reduces plasma ammonia levels |

| Cystic Fibrosis | Chemical chaperone activity | Stabilizes CFTR protein |

| Cancer (various types) | HDAC inhibition, apoptosis induction | Growth arrest and increased apoptosis |

| Alzheimer’s Disease | Neuroprotection through mitochondrial support | Improved cognitive function |

Research Findings

Recent studies have highlighted the multifaceted roles of 3-PBA:

- Cancer Research : A review noted that 3-PBA could significantly inhibit the proliferation of colorectal cancer cells via HDAC inhibition and subsequent gene expression modulation .

- Metabolic Disorders : Research indicated that phenylbutyrate treatment in maple syrup urine disease (MSUD) patients led to improved enzyme activity related to branched-chain amino acid metabolism, highlighting its therapeutic potential in metabolic syndromes .

- Neuroprotection : In animal models, 3-PBA administration was associated with decreased markers of neuroinflammation and improved behavioral outcomes following neurotoxic insults .

属性

IUPAC Name |

3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863421 | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4593-90-2, 772-17-8 | |

| Record name | 3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4593-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC67346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39 - 37 °C | |

| Record name | 3-Phenylbutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3-Phenylbutyric acid is C10H12O2, and its molecular weight is 164.20 g/mol.

A: Yes, [] reports 13C NMR spectral assignments for this compound, providing valuable insights into its structure.

ANone: Yes, this compound possesses a chiral center, resulting in two enantiomers: (R)-3-Phenylbutyric acid and (S)-3-Phenylbutyric acid.

A: Research on the bacterium Rhodococcus rhodochrous PB1 demonstrates enantioselective metabolism, with only the (R)-enantiomer supporting bacterial growth. [] Interestingly, the (S)-enantiomer undergoes cometabolic transformation in the presence of the (R)-enantiomer. [] This highlights the significance of chirality in biological systems and potential applications.

A: Studies using Pseudomonas sp. reveal two distinct degradation pathways for this compound. [] One involves initial oxidation of the benzene ring, leading to the formation of 3-(2,3-dihydroxyphenyl)butyrate (2,3-DHPB) and its subsequent meta-cleavage product. [] The other pathway involves initial oxidation of the side chain. []

ANone: Research on Trichosporon asahii B1 biofilms identifies several metabolites during this compound degradation, including:

- Acetophenone []

- Benzoic acid []

- 2,3-Dihydroxybenzoic acid []

- β-Methylcinnamic acid []

- 2-Phenylpropionic acid []

- 5-Phenylhexanoic acid []

A: Several synthetic routes have been explored for this compound. One method utilizes the reaction of benzaldehyde and ethyl acetoacetate to obtain 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester, which is subsequently converted to this compound through a series of steps. []

A: Yes, enantioselective synthesis of (S,S)-2-Amino-3-phenylbutyric acid has been achieved. [] Additionally, lipase-catalyzed kinetic resolution has been explored for separating the enantiomers. [] One study successfully achieved the resolution of this compound using lipase from Burkholderia cepacia (Chirazyme L1). []

ANone: Research highlights the potential of this compound derivatives in various fields:

- Analgesics: Synthesis of 1-Phenyl-2-thiobarbituric acid derivatives, structurally related to this compound, has been investigated for potential analgesic activity. []

- Pesticides: Ar-todomatuic acid, a derivative of this compound, exhibits juvenile hormone activity and holds promise as a third-generation pesticide. []

ANone: Future research could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。